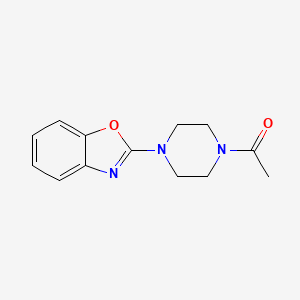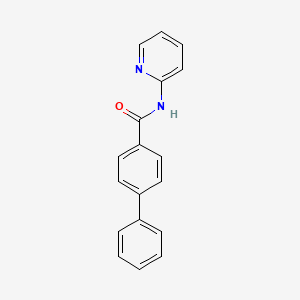![molecular formula C14H12BrN3 B5548991 2-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 296244-20-7](/img/structure/B5548991.png)
2-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine
説明
Introduction 2-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine is part of the pyrazolo[1,5-a]pyrimidine class of compounds, identified as a privileged structure for library synthesis due to key characteristics of the core molecule (Gregg, Tymoshenko, Razzano, & Johnson, 2007).
Synthesis Analysis The synthesis of derivatives of pyrazolo[1,5-a]pyrimidine involves reactions with various reagents, leading to the formation of new fused heterocyclic compounds. Specific methodologies include the use of dimethyl terephthalate as a precursor, reacting with appropriate reagents to form new structures with supported spectral data (Fahim & Farag, 2020).
Molecular Structure Analysis The molecular structure of related compounds, such as 7-amino-5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidine, features hydrogen-bonded chains containing different types of rings, demonstrating the complex interactions at the molecular level (Portilla, Quiroga, de la Torre, Cobo, Low, & Glidewell, 2006).
Chemical Reactions and Properties These compounds undergo various chemical reactions, leading to the formation of different derivatives with unique properties. For instance, the reaction of 3-amino-5-methyl-1H-pyrazole with different ketones yields halomethylated pyrazolo[1,5-a]pyrimidines and arylpyrazolo[1,5-a]pyrimidines (Martins, Scapin, Frizzo, Rosa, Bonacorso, & Zanatta, 2009).
Physical Properties Analysis These compounds often exhibit distinct physical properties, such as effective inhibition on the proliferation of certain cell lines, as seen in specific derivatives (Liu, Song, Tian, Zhang, Bai, & Wang, 2016).
科学的研究の応用
1. Anticancer Research
2-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine and its derivatives have been explored in cancer research. Studies have shown that these compounds exhibit promising anticancer properties. For instance, a study by Radi et al. (2013) demonstrated that a 4-bromo derivative of pyrazolo[3,4-d]pyrimidine showed high activity against T315I Bcr-Abl expressing cells, suggesting potential in leukemia treatment (Radi et al., 2013). Another study by Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines, some of which showed significant cytotoxic activities against various cancer cell lines (Rahmouni et al., 2016).
2. Antimicrobial Research
The antimicrobial properties of this compound derivatives have also been a focus of research. A study by Fahim et al. (2020) found that certain pyrazolo[1,5-a]pyrimidine derivatives exhibited promising antimicrobial activities (Fahim et al., 2020). Another study by Alsaedi et al. (2019) synthesized pyrazolo[1,5-a]pyrimidine ring systems with phenylsulfonyl moiety, which showed effective antimicrobial activities (Alsaedi et al., 2019).
3. Molecular Docking and Computational Studies
Computational and molecular docking studies involving this compound derivatives have contributed to the understanding of their interaction with biological targets. Fahim et al. (2020) conducted molecular docking studies to evaluate the potential interaction of these compounds against various bacterial strains (Fahim et al., 2020).
4. Synthesis and Characterization of Derivatives
The synthesis and characterization of new derivatives of this compound have been an area of extensive research. Studies have focused on developing new methods for synthesizing these compounds and characterizing their structures. For example, Catalano et al. (2015) discussed a strategy for synthesizing pyrazolo[1,5-a]pyrimidine derivatives (Catalano et al., 2015).
5. Anthelmintic Activity
There's also research into the anthelmintic activity of pyrazolo[1,5-a]pyrimidine derivatives. Quiroga et al. (1999) reported moderate anthelmintic in vitro activity against Nipposirongylus brasiliensis model (Quiroga et al., 1999).
6. Antianxiety Properties
Some pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for their antianxiety properties. A study by Kirkpatrick et al. (1977) found that certain derivatives had anxiolytic effects comparable to benzodiazepines, without potentiating CNS depressant effects of ethanol or barbiturates (Kirkpatrick et al., 1977).
作用機序
将来の方向性
特性
IUPAC Name |
2-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3/c1-9-6-10(2)18-14(16-9)8-13(17-18)11-4-3-5-12(15)7-11/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYBLTKBGVPSSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC(=NN12)C3=CC(=CC=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101206494 | |
| Record name | 2-(3-Bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101206494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200842 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
296244-20-7 | |
| Record name | 2-(3-Bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=296244-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101206494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(benzylthio)ethyl]-5-cyclopropyl-1,3,4-oxadiazol-2-amine](/img/structure/B5548911.png)
![N-[5-oxo-2-(2-thienyl)-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide](/img/structure/B5548917.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5548920.png)
![2-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5548936.png)
![4-[1-(2,5-dimethyl-3-furoyl)piperidin-3-yl]benzoic acid](/img/structure/B5548945.png)
![3-[(2,3-dihydroxybenzylidene)amino]benzonitrile](/img/structure/B5548953.png)
![5-{[3-(acetyloxy)benzoyl]amino}isophthalic acid](/img/structure/B5548956.png)

![8-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5548969.png)
![1-(2-{4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-benzimidazole](/img/structure/B5548975.png)

![N-[(3S*,4R*)-1-(2-methyl-3-furoyl)-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5548997.png)
![2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylacetamide](/img/structure/B5549007.png)
